molecular formula C12H16FN B11731271 1-(3-Fluoro-5-methylphenyl)cyclobutanemethanamine

1-(3-Fluoro-5-methylphenyl)cyclobutanemethanamine

Cat. No.: B11731271
M. Wt: 193.26 g/mol
InChI Key: IFTHKNVCSGJJDV-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methylphenyl)cyclobutanemethanamine is a chemical compound with the molecular formula C12H16FN. It is a useful research chemical, often employed in various scientific studies due to its unique structural properties .

Preparation Methods

The synthesis of 1-(3-Fluoro-5-methylphenyl)cyclobutanemethanamine typically involves the reaction of 3-fluoro-5-methylbenzyl chloride with cyclobutanemethanamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using standard techniques like recrystallization or chromatography.

Chemical Reactions Analysis

1-(3-Fluoro-5-methylphenyl)cyclobutanemethanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Fluoro-5-methylphenyl)cyclobutanemethanamine is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)cyclobutanemethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(3-Fluoro-5-methylphenyl)cyclobutanemethanamine can be compared with other similar compounds such as:

Biological Activity

1-(3-Fluoro-5-methylphenyl)cyclobutanemethanamine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14FC_{12}H_{14}F. The compound features a cyclobutane ring attached to a phenyl group that contains both a fluorine atom and a methyl group at the para and meta positions, respectively. This structural configuration is believed to influence its reactivity and biological properties.

Structural Features

FeatureDescription
Cyclobutane RingFour-membered carbon ring
Phenyl GroupSubstituted with fluorine and methyl groups
Fluorine PositionMeta position relative to the methyl group
Methyl GroupPara position relative to the fluorine

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may have inhibitory effects on certain bacterial strains. For instance, it has been noted to show activity against Staphylococcus aureus and Escherichia coli.
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy : A study assessed the compound's effectiveness against E. coli, reporting an ID50 value of 1×107M1\times 10^{-7}\,M, suggesting significant antimicrobial properties .
  • Cytotoxicity Assays : In another investigation, this compound was tested on leukemia L-1210 cells, where it exhibited an ID50 of 1×105M1\times 10^{-5}\,M. This indicates moderate cytotoxicity, warranting further exploration into its mechanisms .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructure FeaturesUnique Aspects
1-(5-Fluoro-2-methylphenyl)cyclobutanemethanamineSimilar cyclobutane structure; different fluorine positionVariation in biological activity due to position
1-(3-Chloro-4-methylphenyl)cyclobutanemethanamineChlorine substitution instead of fluorinePotentially different reactivity and selectivity
1-(2-Methylphenyl)cyclobutanemethanamineNo halogen substitution; only methyl groupSimpler structure may lead to different properties

This table illustrates how the substitution patterns can significantly affect biological activity, highlighting the importance of structural specificity in drug design.

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

[1-(3-fluoro-5-methylphenyl)cyclobutyl]methanamine

InChI

InChI=1S/C12H16FN/c1-9-5-10(7-11(13)6-9)12(8-14)3-2-4-12/h5-7H,2-4,8,14H2,1H3

InChI Key

IFTHKNVCSGJJDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2(CCC2)CN

Origin of Product

United States

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